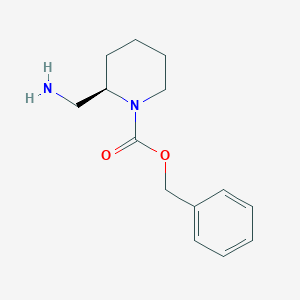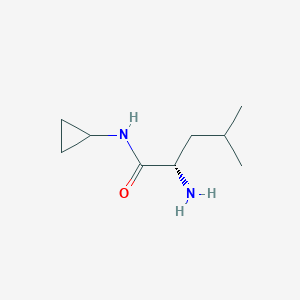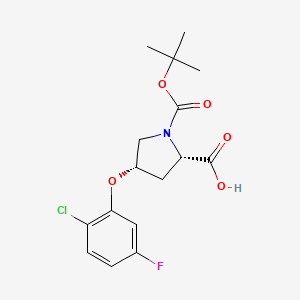
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylic acid
Overview
Description
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylic acid is a useful research compound. Its molecular formula is C16H19ClFNO5 and its molecular weight is 359.77 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Properties of Polyamides
(2S,4S)-1-(Tert-butoxycarbonyl)-4-(2-chloro-5-fluorophenoxy)-2-pyrrolidinecarboxylic acid is used in the synthesis of ortho-linked polyamides. These polyamides, synthesized through aromatic nucleophilic substitution reactions, exhibit noncrystalline properties, high solubility in polar solvents, and form transparent, flexible, and tough films. They have high thermal stability, making them useful in a range of applications (Hsiao, Yang, & Chen, 2000).
Asymmetric Hydrogenations
The compound plays a role in asymmetric hydrogenations of certain acid derivatives. This application is vital for creating specific configurations of molecules that are important in medicinal chemistry and materials science (Takahashi & Achiwa, 1989).
Antihypertensive Activity
Derivatives of this compound have been studied for their potential antihypertensive activity. This research contributes to the development of new medications for controlling high blood pressure (Kato et al., 1985).
Synthesis of Piperidinedicarboxylic Acid Derivatives
Its derivatives are used in the asymmetric synthesis of piperidinedicarboxylic acid, which has applications in pharmaceutical and organic chemistry (Xue et al., 2002).
Catalysis in Asymmetric Hydroformylation
The compound is involved in catalysis, specifically in the asymmetric hydroformylation of olefins. This process is significant in industrial chemistry for the production of aldehydes from olefins (Stille et al., 1991).
Combinatorial Solution-Phase Synthesis
It is utilized in the combinatorial solution-phase synthesis of certain carboxamides. This application is particularly relevant in the development of chemical libraries for drug discovery (Malavašič et al., 2007).
Tert-Butoxycarbonylation Reagent
The compound serves as a tert-butoxycarbonylation reagent for substrates like phenols and amines, which is a critical step in protecting these functional groups during chemical synthesis (Saito, Ouchi, & Takahata, 2006).
Synthesis of Aromatic Polyamides
It is also used in the synthesis of aromatic polyamides, demonstrating versatility in polymer chemistry. These polyamides have unique properties like solubility in organic solvents and high thermal stability (Yang, Hsiao, & Yang, 1999).
Solid-Phase Synthesis of N-Alkylhydroxamic Acids
The compound is employed in the solid-phase approach to synthesize structurally diverse N-alkylhydroxamic acids, important in medicinal chemistry (Mellor & Chan, 1997).
Properties
IUPAC Name |
(2S,4S)-4-(2-chloro-5-fluorophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClFNO5/c1-16(2,3)24-15(22)19-8-10(7-12(19)14(20)21)23-13-6-9(18)4-5-11(13)17/h4-6,10,12H,7-8H2,1-3H3,(H,20,21)/t10-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTRTXTXRRTDRR-JQWIXIFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)OC2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)OC2=C(C=CC(=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClFNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S,4S)-1-(Tert-butoxycarbonyl)-4-[4-(2-methoxy-ethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B3091217.png)
(propan-2-yl)amine](/img/structure/B3091221.png)
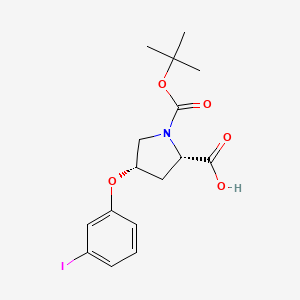

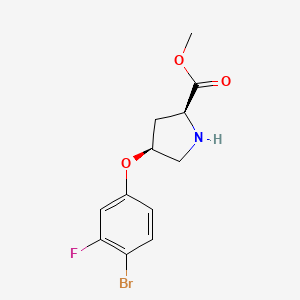
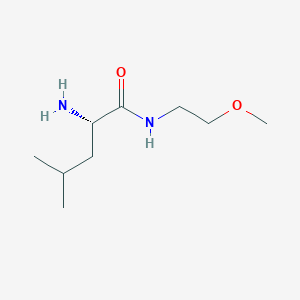
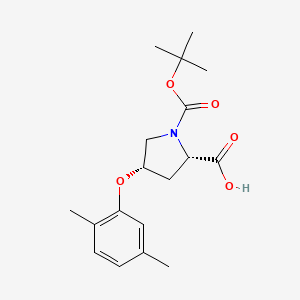
![(2S,4S)-4-([1,1'-Biphenyl]-2-yloxy)-1-(tert-butoxy-carbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B3091265.png)
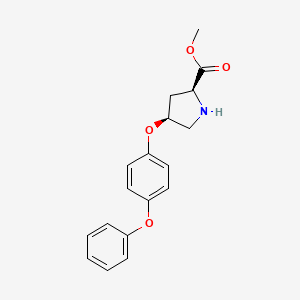

![2-[[2-(2,4-Dichlorophenoxy)propanoylamino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3091289.png)
